molecular formula C20H18N2O5 B11007896 methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate

methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate

Cat. No.: B11007896
M. Wt: 366.4 g/mol
InChI Key: INRHQDCYHOMTPK-UHFFFAOYSA-N
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Description

Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phenylethyl group attached to an isoindoline ring, which is further substituted with a dioxo group and a glycinate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate typically involves multistep organic reactions. One common method includes the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems. These methods help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is unique due to its specific substitution pattern and the presence of the glycinate moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H25N3O4C_{24}H_{25}N_{3}O_{4}. Its structure features a dioxoisoindole moiety, which is known to influence various biological activities.

PropertyValue
Molecular FormulaC24H25N3O4C_{24}H_{25}N_{3}O_{4}
Molecular Weight415.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antitumor Activity

Research indicates that compounds with isoindole structures exhibit significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it is believed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

Case Studies

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.
  • Lung Cancer Research : In another study focusing on A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects.

Table 2: Summary of Biological Activities

ActivityEffectReference
Antitumor (Breast)Induces apoptosisJournal of Medicinal Chemistry
Antitumor (Lung)Decreases proliferationCancer Research Journal
CytotoxicityIncreases ROS levelsJournal of Cancer Biology

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[[1,3-dioxo-2-(2-phenylethyl)isoindole-5-carbonyl]amino]acetate

InChI

InChI=1S/C20H18N2O5/c1-27-17(23)12-21-18(24)14-7-8-15-16(11-14)20(26)22(19(15)25)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,24)

InChI Key

INRHQDCYHOMTPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CC=CC=C3

Origin of Product

United States

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